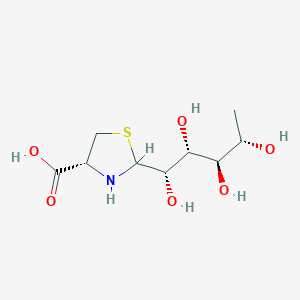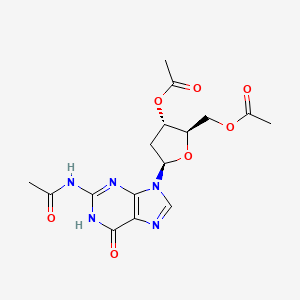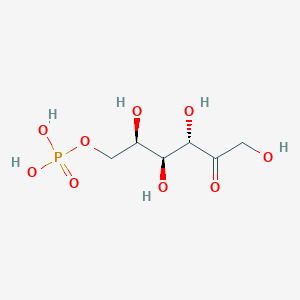
利福平 N-4'-氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifampicin N-4'-Oxide (RNO) is an important intermediate in the production of the antibiotic rifampicin. It is a semi-synthetic derivative of rifampicin, and is used in the production of the antibiotic for the treatment of many bacterial infections. RNO has been studied extensively for its potential to be used in the development of new drugs, and it has been found to have many interesting properties.
科学研究应用
电化学传感和分析
利福平,包括其 N-4'-氧化物形式,因其电化学性质而被广泛研究。这些特性被用于开发利福平检测传感器。例如,氢氧化镍纳米颗粒和还原氧化石墨烯纳米片已被用于利福平的电化学分析,增强了峰值电流并为快速的电子转移动力学提供了途径 (Rastgar & Shahrokhian, 2014)。此外,研究表明,各种纳米复合材料,如碳纳米管-氧化铁和银纳米颗粒锚定的 3D 还原氧化石墨烯,具有灵敏的电化学利福平传感潜力 (Bano 等,2020); (Zhang 等,2022).
药代动力学和药物相互作用研究
已经进行研究以了解利福平如何与其他药物相互作用以及它的整体药代动力学。例如,利福平对罗氟司特及其 N-氧化物形式药代动力学的影响一直是研究的主题,表明利福平如何改变其他药物的有效性和代谢 (Nassr 等,2009).
基于纳米颗粒的药物递送系统
利福平也一直是涉及基于纳米颗粒的药物递送系统的研究重点。例如,关于利福平负载的 N-(2-羟丙基) 甲基丙烯酰胺-聚乳酸纳米聚合物的研究证明了其对感染结核分枝杆菌的巨噬细胞的保护作用,表明更有效的药物递送机制的潜力 (Yang 等,2022).
药物分析中的纳米技术
利福平与各种纳米技术的相互作用用于药物分析和检测是另一个研究领域。涉及磁性氧化铁纳米颗粒及其在受控药物递送和传感技术中的应用的研究提供了药物监测和分析的创新方法的见解 (Kesavan 等,2018).
其他应用
利福平的其他研究应用包括对其免疫调节作用、与人肺上皮细胞的相互作用以及其在抑制细菌 RNA 聚合酶中的结构机制的研究,这些研究有助于理解其作为抗生素的主要用途之外的更广泛影响 (Yuhas 等,2008); (Campbell 等,2001).
作用机制
Target of Action
Rifampicin N-4’-Oxide, like its parent compound Rifampicin, primarily targets the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme is responsible for DNA transcription, a crucial process in bacterial replication and survival .
Mode of Action
Rifampicin N-4’-Oxide inhibits bacterial RNA synthesis by forming a stable drug-enzyme complex with RNAP . This interaction blocks RNA transcription, thereby disrupting the bacterial replication process .
Biochemical Pathways
The action of Rifampicin N-4’-Oxide affects several biochemical pathways. It exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNAP . Resistance to rifampicin n-4’-oxide is prevalent, and the mechanisms range from primary target modification and antibiotic inactivation to cytoplasmic exclusion .
Pharmacokinetics
Rifampicin N-4’-Oxide, similar to Rifampicin, is well absorbed orally . Its pharmacokinetics show considerable inter- and intra-individual variability, which could be reduced by administration during fasting . Renal impairment has no influence on its pharmacokinetics when dosed at 600 mg . The maximum (peak) concentration (Cmax) of > 8.2 μg/mL is an independent predictor of sterilizing activity .
Result of Action
The inhibition of RNAP by Rifampicin N-4’-Oxide leads to a suppression of RNA synthesis and cell death . This results in the bactericidal activity of the compound, effectively treating infections caused by susceptible bacteria .
Action Environment
The action of Rifampicin N-4’-Oxide can be influenced by various environmental factors. For instance, the presence of food may delay or slightly reduce the peak absorption of the compound . Furthermore, several factors including malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products can alter its exposure and/or efficacy .
安全和危害
未来方向
Rifampicin N-4’-Oxide is intended for use in laboratory tests only as specifically prescribed in the British Pharmacopoeia . More studies are needed to confirm whether doses achieving exposures higher than the current standard dosage could translate into faster sputum conversion, higher cure rates, lower relapse rates, and less mortality .
生化分析
Biochemical Properties
Rifampicin N-4’-Oxide, like its parent compound Rifampicin, is likely to interact with various enzymes and proteins within the cell. The primary target of Rifampicin is the bacterial DNA-dependent RNA polymerase (RNAP), which it inhibits, thereby blocking RNA synthesis . It is reasonable to assume that Rifampicin N-4’-Oxide may have similar interactions, although specific studies on this compound are limited.
Cellular Effects
The effects of Rifampicin N-4’-Oxide on cellular processes are not well-studied. Given its structural similarity to Rifampicin, it may influence cell function in similar ways. Rifampicin is known to have bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNAP . It’s plausible that Rifampicin N-4’-Oxide could have similar effects.
Molecular Mechanism
Rifampicin, the parent compound, exerts its effects at the molecular level by binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), thereby inhibiting RNA synthesis . It’s possible that Rifampicin N-4’-Oxide may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
A study on Rifampicin showed that it was stable for a long enough period of time . Similar stability could be expected for Rifampicin N-4’-Oxide.
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Rifampicin N-4’-Oxide in animal models. Studies on Rifampicin have shown that it is well-tolerated at doses up to 35 mg/kg over a period of 12 weeks . Similar tolerability could be expected for Rifampicin N-4’-Oxide.
Metabolic Pathways
Rifampicin is known to induce its own clearance through the liver (autoinduction) via its effects on metabolizing enzymes . It’s plausible that Rifampicin N-4’-Oxide may be involved in similar metabolic pathways.
Transport and Distribution
Rifampicin is known to be widely distributed in body tissues and fluids due to its high lipid solubility . Similar distribution could be expected for Rifampicin N-4’-Oxide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rifampicin N-4'-Oxide involves the oxidation of Rifampicin using an oxidizing agent.", "Starting Materials": [ "Rifampicin", "Oxidizing agent (e.g. m-chloroperoxybenzoic acid)" ], "Reaction": [ "Dissolve Rifampicin in a suitable solvent such as dichloromethane or chloroform.", "Add the oxidizing agent to the solution and stir at room temperature for a period of time.", "Monitor the reaction progress using TLC or HPLC.", "Once the reaction is complete, isolate the product by filtration or chromatography.", "Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
| 125833-03-6 | |
分子式 |
C₄₃H₅₈N₄O₁₃ |
分子量 |
838.94 |
同义词 |
3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin; 3-[[(4-methyl-1-piperazinyl)imino]methyl]rifamycin N-4’-Oxide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










